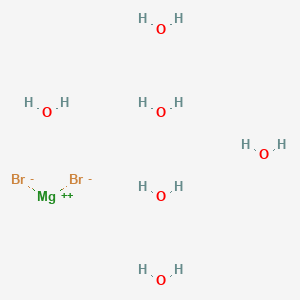

magnesium;dibromide;hexahydrate

Description

Overview of Magnesium Bromide Hydrates as a Research Subject

Among the hydrated halides, magnesium bromide hydrates are of particular interest due to the strong polarizing nature of the magnesium ion and its ability to form stable hydrates with varying numbers of water molecules. wikipedia.org Magnesium bromide is known to form several hydrates, with the hexahydrate being a common and well-studied form. wikipedia.org Research on magnesium bromide hydrates encompasses a range of topics, including their crystal structures, thermal decomposition behavior, and role in various chemical syntheses. researchgate.netsigmaaldrich.com These studies contribute to a broader understanding of how water molecules are incorporated into crystal lattices and the nature of the hydrogen bonding networks that stabilize these structures. nih.govresearchgate.net

Historical Perspective on Magnesium Dibromide Hexahydrate Structural Research

The determination of the crystal structure of magnesium dibromide hexahydrate has been a subject of scientific inquiry over the years. Early research focused on identifying the number of water molecules associated with the magnesium bromide salt. While various hydrates were proposed, X-ray crystallography definitively confirmed the existence of the hexahydrate and a nonahydrate. wikipedia.org A significant finding in the structural analysis of magnesium dibromide hexahydrate is that its structure is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra, with the bromide anions remaining unbonded to the magnesium cation. researchgate.net This is in contrast to some of its lower hydrates, where the bromide ions are directly coordinated to the magnesium center. researchgate.net A 2013 study further refined the crystal structure, confirming it is built up from Mg(H₂O)₆ octahedra and that the bromide anions are integrated into a network of O-H···Br hydrogen bonds. nih.govresearchgate.net

Current Research Landscape and Outstanding Questions

Contemporary research on magnesium bromide hexahydrate continues to explore its properties and potential applications. It is utilized as a catalyst in organic synthesis, such as in the one-pot Biginelli reaction for synthesizing dihydropyrimidines. sigmaaldrich.com It has also been investigated for its role as an electrolyte and active bromine source in the electrochemical oxidation of secondary alcohols. sigmaaldrich.com Furthermore, its properties as a flame retardant are being examined. wikipedia.org

Despite the existing body of knowledge, several questions remain. A deeper understanding of the dynamics of the water molecules within the crystal lattice and the precise nature of the hydrogen bonding at different temperatures and pressures is still an active area of investigation. Further research into the mechanisms of its catalytic activity and the optimization of its use in various chemical transformations are also ongoing pursuits. The study of its dehydration process and the characterization of the intermediate hydrates continue to be of interest for both fundamental and applied chemical research. researchgate.net

Detailed Research Findings

Physical and Chemical Properties of Magnesium Dibromide Hexahydrate

Magnesium dibromide hexahydrate is a white, crystalline solid. alphachemika.coshef.ac.uk It is hygroscopic, meaning it readily absorbs moisture from the air. cymitquimica.com This compound is soluble in water. cymitquimica.comyoutube.com

| Property | Value |

| Molecular Formula | MgBr₂·6H₂O sigmaaldrich.com |

| Molecular Weight | 292.20 g/mol sigmaaldrich.comalphachemika.co |

| Appearance | White crystalline solid alphachemika.coshef.ac.uk |

| Melting Point | 165 °C (decomposes) shef.ac.uk |

| Density | ~2.0 g/cm³ sigmaaldrich.comshef.ac.uk |

| Solubility in Water | 316 g/100 mL at 0 °C taylorandfrancis.com |

This table is interactive. Click on the headers to sort the data.

Crystallographic Data of Magnesium Dibromide Hexahydrate

The crystal structure of magnesium dibromide hexahydrate has been determined through X-ray diffraction studies. It crystallizes in the monoclinic system. vulcanchem.com The structure consists of discrete hexaaquamagnesium cations, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated to six water molecules. researchgate.netnih.govresearchgate.net The bromide anions, Br⁻, are not directly bonded to the magnesium ion but are held in the crystal lattice through hydrogen bonds with the coordinated water molecules. researchgate.netnih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic vulcanchem.com |

| Space Group | P -3 m 1 nih.gov |

| a | 3.81 Å nih.gov |

| b | 3.81 Å nih.gov |

| c | 6.26 Å nih.gov |

| α | 90° nih.gov |

| β | 90° nih.gov |

| γ | 120° nih.gov |

This table is interactive. Click on the headers to sort the data.

Properties

IUPAC Name |

magnesium;dibromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Structural Characterization of Magnesium Dibromide Hexahydrate

Fundamental Crystal Structure Determination

Magnesium bromide hexahydrate (MgBr₂·6H₂O) is a crystalline solid that appears as colorless, monoclinic crystals. wikipedia.orgextramarks.com Its structure has been determined through crystallographic studies, which provide a foundational understanding of its chemical and physical properties. The fundamental unit of the hexahydrate consists of discrete ions that are organized into a regular, repeating lattice.

Table 1: Crystallographic Data for Magnesium Dibromide Hexahydrate

| Parameter | Value |

| Chemical Formula | MgBr₂·6H₂O |

| Molar Mass | 292.204 g/mol wikipedia.org |

| Crystal System | Monoclinic extramarks.com |

| Appearance | Colorless crystals wikipedia.org |

| Synonyms | Magnesium dibromide hexahydrate nih.gov |

A significant finding in the crystallography of magnesium bromide hydrates is their structural similarity to the corresponding magnesium chloride hydrates. Research has demonstrated that the crystal structures of MgBr₂·nH₂O are isotypical with their respective chloride counterparts, MgCl₂·nH₂O. researchgate.net This means that magnesium bromide hexahydrate (MgBr₂·6H₂O) adopts the same crystal structure as magnesium chloride hexahydrate (bischofite). researchgate.net This relationship allows for comparative studies and provides predictive power regarding the structural behavior of these halide salts.

The central feature of the magnesium bromide hexahydrate crystal structure is the coordination environment of the magnesium cation (Mg²⁺). In this compound, the magnesium ion is not directly bonded to the bromide anions. researchgate.net Instead, it is coordinated by six water molecules, forming a distinct complex cation known as the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺. wikipedia.orgresearchgate.net

The geometry of this complex is octahedral, with the magnesium ion at the center and the oxygen atoms of the six water molecules situated at the vertices of the octahedron. nih.govupenn.edunih.gov This stable hexaaqua configuration is a common and preferred coordination environment for the magnesium ion in aqueous solutions and in many of its hydrated crystalline salts. upenn.edu The stability of the [Mg(H₂O)₆]²⁺ ion is so pronounced that it often remains intact even in the presence of various anions. upenn.edu

Structural Analysis of Lower Magnesium Bromide Hydrates

Upon controlled heating, magnesium bromide hexahydrate undergoes dehydration to form lower hydrates, each with a unique crystal structure. In situ X-ray powder diffraction studies have identified the structures of tetrahydrate and dihydrate forms, revealing systematic changes in coordination as water molecules are removed. researchgate.net

Magnesium bromide tetrahydrate (MgBr₂·4H₂O) represents the first major structural transition from the hexahydrate. In this form, the coordination environment of the magnesium ion changes significantly. The structure is composed of discrete MgBr₂(H₂O)₄ octahedra. researchgate.net Unlike the hexahydrate where bromide is an out-of-sphere counter-ion, two bromide ions now directly coordinate to the magnesium center, along with four water molecules, completing the octahedral geometry. researchgate.net

A notable feature of the MgBr₂·4H₂O structure is the presence of disorder. researchgate.net This structural disorder indicates that there are slight variations in the atomic positions within the crystal lattice. Like the hexahydrate, the tetrahydrate is also isotypical with its chloride analogue, MgCl₂·4H₂O. researchgate.net

Further dehydration leads to the formation of magnesium bromide dihydrate (MgBr₂·2H₂O). This hydrate (B1144303) exhibits another fundamental shift in its crystal architecture. The structure is characterized by the formation of one-dimensional chains composed of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.net In this arrangement, each magnesium ion is coordinated to four bromide ions and two water molecules. researchgate.net These octahedra then link to their neighbors by sharing edges defined by the bromide ions, creating infinite polymeric chains that extend through the crystal. This structural motif is a significant departure from the discrete, isolated octahedra found in the hexa- and tetrahydrate forms. researchgate.net

Magnesium Dibromide Monohydrate: Extended Polymeric Networks

In contrast to the hexahydrate, the monohydrate of magnesium dibromide, MgBr₂·H₂O, exhibits a more complex, extended polymeric structure. mpg.de As the degree of hydration decreases, the bromide ions begin to directly participate in the coordination sphere of the magnesium ion. The structure of magnesium dibromide monohydrate is characterized by double chains of edge-shared MgBr₅(H₂O) octahedra. mpg.de This interconnected network represents a significant departure from the discrete ionic structure of the hexahydrate.

The dehydration process of magnesium bromide hexahydrate has been studied in detail, revealing the formation of intermediate hydrates. researchgate.netmpg.de Heating the hexahydrate leads to the sequential formation of the tetrahydrate (MgBr₂·4H₂O), dihydrate (MgBr₂·2H₂O), and finally the monohydrate before complete dehydration. mpg.de The structural transformations during this process are significant:

Magnesium Dibromide Tetrahydrate (MgBr₂·4H₂O): This hydrate is composed of discrete [MgBr₂(H₂O)₄] octahedra. researchgate.netmpg.de

Magnesium Dibromide Dihydrate (MgBr₂·2H₂O): The structure of the dihydrate consists of single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra. mpg.de

These structures are found to be isotypical with their corresponding magnesium chloride analogues. researchgate.netmpg.de

Molecular Structure Investigations of Anhydrous Magnesium Dibromide Species

The molecular structure of anhydrous magnesium dibromide has been investigated in the gas phase through a combination of high-level computational techniques and gas-phase electron diffraction. nih.gov

Gas-Phase Monomers, Dimers, and Trimers

At high temperatures, such as 1065 K, the vapor of magnesium dibromide is a mixture of monomeric (MgBr₂) and dimeric ((MgBr₂)₂) species. nih.gov Experimental data suggests the vapor consists of approximately 88% monomer and 12% dimer at these conditions. nih.gov Computational studies have also been extended to the trimeric species ((MgBr₂)₃). nih.gov

Halogen Bridge Formation and Ring Geometries

For the dimeric and trimeric species of anhydrous magnesium dibromide, the ground-state structures are characterized by the formation of halogen bridges. nih.gov These bridges result in the formation of four-membered ring geometries. nih.gov The dimer exhibits a D2h symmetry, while the trimer has a D2d symmetry. nih.gov The formation of these halogen-bridged rings is a key feature of the molecular structure of these higher-order gas-phase species.

Advanced Diffraction Techniques in Structural Elucidation

Advanced diffraction techniques are crucial for understanding the structural properties of materials like magnesium dibromide and its hydrates, particularly under non-ambient conditions.

In-Situ X-ray Powder Diffraction for Dehydration Studies

In-situ X-ray powder diffraction (XRPD) is a powerful tool for studying the structural changes that occur during processes like dehydration. researchgate.netmpg.demdpi.com By collecting diffraction data as the temperature is increased, researchers can identify the different hydrate phases that form and determine the temperature ranges over which they are stable. researchgate.netmpg.de For magnesium bromide hexahydrate, in-situ XRPD has been used to identify the formation of the tetrahydrate, dihydrate, and monohydrate upon heating. mpg.de This technique allows for the direct observation of the structural transformations from discrete hydrated ions to extended polymeric networks.

High-Pressure Synchrotron X-ray Diffraction in Related Systems

High-pressure synchrotron X-ray diffraction is an essential technique for investigating the structural behavior of materials under extreme pressures. proquest.comiphy.ac.cncarleton.edu While specific studies on magnesium dibromide hexahydrate under high pressure were not found, this technique is widely applied to related halide systems. proquest.com Synchrotron radiation provides a high-flux X-ray beam that is necessary for obtaining high-quality diffraction data from samples contained within high-pressure devices like diamond anvil cells. iphy.ac.cncarleton.edu Such studies can reveal pressure-induced phase transitions and provide insights into the compressibility and equation of state of the material. carleton.edu For instance, studies on magnesium chloride have revealed a pressure-induced second-order structural phase transition. proquest.com

Data Tables

Table 1: Crystallographic Data for Magnesium Bromide Hydrates

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| Magnesium Dibromide Hexahydrate | MgBr₂·6H₂O | Monoclinic | C2/m | Discrete [Mg(H₂O)₆]²⁺ octahedra and Br⁻ ions researchgate.netmpg.de |

| Magnesium Dibromide Tetrahydrate | MgBr₂·4H₂O | Discrete [MgBr₂(H₂O)₄] octahedra researchgate.netmpg.de | ||

| Magnesium Dibromide Dihydrate | MgBr₂·2H₂O | Single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra mpg.de | ||

| Magnesium Dibromide Monohydrate | MgBr₂·H₂O | Double chains of edge-shared MgBr₅(H₂O) octahedra mpg.de |

Table 2: Gas-Phase Species of Anhydrous Magnesium Dibromide

| Species | Formula | Key Structural Feature | Symmetry |

| Monomer | MgBr₂ | Linear | |

| Dimer | (MgBr₂)₂ | Halogen-bridged four-membered ring nih.gov | D2h nih.gov |

| Trimer | (MgBr₂)₃ | Halogen-bridged four-membered ring nih.gov | D2d nih.gov |

Thermal Decomposition and Dehydration Mechanisms

Thermogravimetric and Differential Thermal Analysis Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the thermal decomposition pathway of magnesium bromide hexahydrate. DTA studies show multiple endothermic peaks, each corresponding to specific thermal events. researchgate.net These reactions include the melting of the hydrous salt, multi-stage dehydration, thermal hydrolysis, and dehydrobromidization. researchgate.net While several of these reactions can happen concurrently, DTA allows for the identification of distinct thermal processes. researchgate.net

Stepwise Dehydration Pathways and Intermediate Hydrate (B1144303) Formation

Upon heating, magnesium bromide hexahydrate undergoes a stepwise dehydration process, losing its water of crystallization in stages to form several intermediate hydrates. researchgate.net The hexahydrate, MgBr₂·6H₂O, is stable in a temperature range of 300 K to 349 K. As the temperature increases, it sequentially forms a tetrahydrate, a dihydrate, and finally a monohydrate before further decomposition. researchgate.net The formation of these lower hydrates occurs in overlapping temperature regions. researchgate.net

The crystal structure of the hexahydrate is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra, with bromide ions that are not directly bonded to the magnesium cation. researchgate.netresearchgate.net The lower hydrates, however, exhibit different structures. The tetrahydrate, MgBr₂·4H₂O, is composed of discrete MgBr₂(H₂O)₄ octahedra, while the dihydrate, MgBr₂·2H₂O, consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra. researchgate.net The monohydrate, MgBr₂·H₂O, is formed from double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.net

| Hydrate Formula | Observed Temperature Range (K) |

|---|---|

| MgBr₂·6H₂O | 300 – 349 |

| MgBr₂·4H₂O | 332 – 367 |

| MgBr₂·2H₂O | 361 – 380 |

| MgBr₂·H₂O | 375 – 390 |

Influence of Thermal Stability on Magnesium Halide Hydrate Series

When comparing the thermal stability of solid magnesium halide hydrates, a clear trend emerges. The stability increases in the sequence MgCl₂·6H₂O, MgBr₂·6H₂O, and MgI₂·6H₂O. researchgate.net Conversely, the degree of hydrolysis that occurs during thermal decomposition increases in the same order. researchgate.net Another related trend is that the number of intermediate hydrate compounds formed during dehydration decreases from the chloride to the iodide. researchgate.net

Investigation of Thermal Expansion Coefficients for Hydrate Phases

Studies using X-ray powder diffraction have shown that as the temperature increases, the hydrate phases of magnesium bromide exhibit positive thermal expansion. researchgate.net Based on the changes observed in the unit cell parameters with temperature, thermal expansion coefficients have been successfully derived for several of the hydrate phases. researchgate.net

| Hydrate Phase |

|---|

| MgBr₂·6H₂O |

| MgBr₂·4H₂O |

| MgBr₂·2H₂O |

End Product Analysis of Thermal Treatment (e.g., Magnesium Oxide Formation)

The final solid end product resulting from the complete thermal treatment of magnesium bromide hexahydrate is magnesium oxide (MgO). researchgate.net This white, hygroscopic solid mineral is the result of the complete dehydration, dehydrobromidization, and decomposition of the original hydrated salt at high temperatures. researchgate.netwikipedia.org

Phase Equilibria and Aqueous Solution Chemistry of Magnesium Dibromide Hydrate Systems

Ternary System Phase Diagrams (e.g., MgBr₂ + MgSO₄ + H₂O)

The study of ternary systems, such as magnesium bromide, magnesium sulfate (B86663), and water, provides fundamental data for separation and purification processes. The phase diagrams for this system have been investigated at various temperatures to understand its solubility behavior. researchgate.netacs.org

The isothermal dissolution method is a primary technique used to study the solid-liquid equilibrium in these systems. researchgate.netscielo.br This method involves preparing a series of brines with varying compositions and allowing them to reach equilibrium at a constant temperature. scielo.br By analyzing the composition of the liquid phase and identifying the solid phases, a phase diagram can be constructed.

At a temperature of 288.15 K (15°C), the stable phase diagram of the MgBr₂ + MgSO₄ + H₂O system features three distinct equilibrium crystallization fields:

Epsomite (MgSO₄·7H₂O)

Hexahydrite (MgSO₄·6H₂O)

Magnesium bromide hexahydrate (MgBr₂·6H₂O) scielo.brscielo.br

The crystallization area for hydrated magnesium bromide is notably smaller than that for the hydrated forms of magnesium sulfate. scielo.br As the temperature changes, so do the stable solid phases. For instance, at 348.15 K (75°C), the phase diagram is composed of four single-salt crystallization regions: MgSO₄·6H₂O (Hexahydrite), MgSO₄·4H₂O (Tetrahydrite), MgSO₄·H₂O (Kieserite), and MgBr₂·6H₂O. acs.org

Phase diagrams are characterized by univariant solubility isotherms (curves) and invariant points. A univariant curve represents the equilibrium between the solution and one solid phase, while an invariant point represents the co-saturation of the solution with multiple solid phases. researchgate.netacs.org

In the MgBr₂ + MgSO₄ + H₂O system at 288.15 K, two invariant points were identified:

Point E : Saturated with both Epsomite (MgSO₄·7H₂O) and Hexahydrite (MgSO₄·6H₂O). scielo.br

Point F : Saturated with both Hexahydrite (MgSO₄·6H₂O) and Magnesium bromide hexahydrate (MgBr₂·6H₂O). scielo.brscielo.br

The solubility isotherm of this ternary system at 288.15 K consists of three branches or univariant curves connecting the single salt solubility points with these invariant points. researchgate.netscielo.br At 348.15 K, the system is more complex, featuring three invariant points where the solution is saturated with pairs of different magnesium sulfate hydrates and with magnesium sulfate monohydrate plus magnesium bromide hexahydrate. acs.orgacs.org

Interactive Table: Solubility Data for the MgBr₂ + MgSO₄ + H₂O System at 288.15 K Data expressed as mass fraction (w)

| Data Point | w(MgBr₂) | w(MgSO₄) | Equilibrium Solid Phase |

|---|---|---|---|

| A | 0.0000 | 0.2310 | MgSO₄·7H₂O |

| E | 0.0638 | 0.2255 | MgSO₄·7H₂O + MgSO₄·6H₂O |

| - | 0.1651 | 0.1741 | MgSO₄·6H₂O |

| - | 0.2735 | 0.1182 | MgSO₄·6H₂O |

| - | 0.3588 | 0.0754 | MgSO₄·6H₂O |

| F | 0.4485 | 0.0321 | MgSO₄·6H₂O + MgBr₂·6H₂O |

| - | 0.4612 | 0.0198 | MgBr₂·6H₂O |

| B | 0.4725 | 0.0000 | MgBr₂·6H₂O |

Source: Adapted from Li et al. (2014) researchgate.netscielo.br

In the specific ternary system of MgBr₂ + MgSO₄ + H₂O, studies conducted at various temperatures, including 288.15 K and 348.15 K, have found that neither solid solutions nor double salts are formed. researchgate.netacs.orgscielo.br The solid phases that crystallize are single salts. However, in more complex quaternary and quinary systems containing other ions like potassium (K⁺), double salts such as Carnallite-Br (KBr·MgBr₂·6H₂O) can form. researchgate.netacs.org

Theoretical Modeling of Phase Equilibria (e.g., Pitzer Theory, Harvie-Weare Approach)

To supplement experimental data and predict solubility in complex electrolyte solutions, thermodynamic models are employed. The Pitzer model and the Harvie-Weare (HW) approach are widely used for this purpose. researchgate.netscielo.br These models use equations to calculate ion-interaction parameters from experimental solubility data. researchgate.netresearchgate.net

By fitting the experimental data from the MgBr₂ + MgSO₄ + H₂O system, researchers can determine the Pitzer parameters and average equilibrium constants for the stable solid phases. researchgate.netscielo.br This allows for the construction of a chemical model that can calculate and predict the solid-liquid equilibria in the system, with results that generally show good agreement with the experimental measurements. researchgate.netacs.org

Hydration and Dissociation Phenomena in Aqueous Media

When magnesium bromide hexahydrate dissolves in water, it undergoes dissociation, separating into its constituent ions. slideshare.netaskfilo.com As an ionic compound and a strong electrolyte, it breaks apart completely in aqueous solution. youtube.comyoutube.com The dissociation can be represented by the following equation:

MgBr₂(s) → Mg²⁺(aq) + 2Br⁻(aq) askfilo.comyoutube.com

The resulting magnesium ions (Mg²⁺) and bromide ions (Br⁻) are surrounded by water molecules in a process called hydration. slideshare.net Due to the positive charge of the magnesium ion, the negatively charged oxygen side of the polar water molecules is oriented towards the Mg²⁺ ion. slideshare.net In its hydrated form, the magnesium ion exists as the hexaaquamagnesium(II) complex ion, [Mg(H₂O)₆]²⁺. wikipedia.org

Solvation Behavior in Non-Aqueous Systems (e.g., Dimethyl Sulfoxide)

The solvation of magnesium bromide is not limited to water. In non-aqueous polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), MgBr₂ also exhibits significant solubility and interesting properties. nih.govgaylordchemical.com A non-aqueous liquid electrolyte system based on MgBr₂ dissolved in DMSO has been synthesized for potential applications in magnesium batteries. nih.govsemanticscholar.org

Studies show that the ionic conductivity of the MgBr₂/DMSO electrolyte is dependent on the salt concentration, with an optimized composition reaching a high conductivity of 10⁻² S/cm at room temperature. nih.govresearchgate.net X-ray diffraction analysis suggests that a reaction occurs between MgBr₂ and DMSO, leading to the formation of new structural phases that differ from pure magnesium bromide hexahydrate. semanticscholar.org This interaction and the resulting solvation complex play a crucial role in the transport of Mg²⁺ ions within the electrolyte. researchgate.netresearchgate.net

Impact of Co-existing Salts on Thermal Behavior and Phase Formation

The presence of other salts in a magnesium bromide solution can significantly alter its phase behavior, including solubility and the nature of the solid phases that crystallize. A key example is the ternary system of magnesium bromide (MgBr₂), magnesium sulfate (MgSO₄), and water (H₂O).

Research conducted on the MgBr₂ + MgSO₄ + H₂O system at 288.15 K (15°C) provides detailed insights into these interactions. scielo.br The study, utilizing an isothermal dissolution method, determined the solid-liquid phase equilibria, revealing the formation of distinct crystallization fields. scielo.br The phase diagram is characterized by two invariant points and three univariant solubility isotherms, corresponding to the crystallization of three different hydrated salts: magnesium bromide hexahydrate (MgBr₂·6H₂O), epsomite (MgSO₄·7H₂O), and hexahydrite (MgSO₄·6H₂O). scielo.br Notably, no double salts or solid solutions were observed to form in this system. scielo.br

The investigation found that the refractive index of the solution correlates positively with the concentration of magnesium bromide. scielo.br A chemical model based on Pitzer's theory was developed to accurately calculate the solid-liquid equilibria, showing good agreement with experimental solubility data. scielo.br

Below is a data table summarizing the invariant points in the ternary system at 288.15 K. The composition is given in mass percentage of the respective salts in the aqueous solution.

| Invariant Point | Equilibrium Solid Phases | Composition of Liquid Phase (mass %) |

|---|---|---|

| E | Epsomite (MgSO₄·7H₂O) + Hexahydrite (MgSO₄·6H₂O) | MgBr₂: 3.78, MgSO₄: 24.56 |

| F | Hexahydrite (MgSO₄·6H₂O) + Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | MgBr₂: 43.83, MgSO₄: 2.84 |

Investigation of Phase Transitions in Related Hydrate (B1144303) Systems

The study of phase transitions in related hydrate systems, such as other magnesium halides and sulfates, offers a comparative framework for understanding the behavior of magnesium bromide hexahydrate.

Magnesium chloride hexahydrate (MgCl₂·6H₂O), a compound structurally similar to its bromide counterpart, is recognized as a significant phase change material for medium-temperature energy storage. sata-fluxes.com It has a phase transition temperature of approximately 117°C. sata-fluxes.com Research indicates that mixing magnesium chloride hexahydrate with other salts can enhance its phase change enthalpy, making it a promising candidate for various thermal energy storage applications. sata-fluxes.comresearchgate.net However, like many hydrated salts, it faces challenges such as supercooling and phase segregation. researchgate.net

In the more complex system of Na-Mg-Cl-OH-H₂O, various basic magnesium chloride hydrates, known as Sorel phases, can form. frontiersin.org The stability of these phases, such as 3Mg(OH)₂·MgCl₂·8H₂O (3-1-8 phase) and 5Mg(OH)₂·MgCl₂·8H₂O (5-1-8 phase), is dependent on temperature and the concentration of magnesium chloride. frontiersin.org For instance, at 25°C in NaCl-saturated MgCl₂ solutions, the 3-1-8 phase is stable, while the 5-1-8 phase is metastable. frontiersin.org

Studies on magnesium perchlorate (B79767) hexahydrate (Mg(ClO₄)₂·6H₂O) also provide valuable comparative data. The dehydration of this compound to its tetrahydrate form occurs at 348 K (75°C), and further dehydration to the dihydrate form happens at 423 K (150°C). researchgate.net These transitions involve significant changes in the crystal structure and coordination of water molecules around the magnesium ion. researchgate.net

Furthermore, investigations into the high-pressure behavior of anhydrous magnesium halides like magnesium fluoride (B91410) (MgF₂) reveal complex phase transitions. At 9.1 GPa, MgF₂ undergoes a transition from a tetragonal rutile-type structure to an orthorhombic CaCl₂-type phase, followed by another transformation to a modified cubic fluorite structure at approximately 14 GPa. canada.ca These studies on related systems highlight the diverse and complex phase behaviors inherent to magnesium-containing hydrates and halides.

Advanced Spectroscopic Characterization of Magnesium Dibromide Hexahydrate and Its Derivatives

X-ray Diffraction Spectroscopy (XRD) for Phase Identification and Structural Perturbations

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the atomic arrangement within a material. For magnesium dibromide hexahydrate, XRD studies have been crucial in establishing its crystal structure and observing structural changes upon dehydration.

Magnesium dibromide hexahydrate crystallizes in the monoclinic system, characterized by the space group C2/m. mst.edu Its structure consists of discrete [Mg(H₂O)₆]²⁺ octahedra, where the magnesium ion is coordinated to six water molecules, and bromide ions (Br⁻) that are not directly bonded to the magnesium. researchgate.net This arrangement is isotypical with that of magnesium chloride hexahydrate. researchgate.net

Upon heating, MgBr₂·6H₂O undergoes a series of dehydration steps, forming lower hydrates such as MgBr₂·4H₂O, MgBr₂·2H₂O, and MgBr₂·H₂O, each with a distinct crystal structure that has been identified through in-situ XRD experiments. researchgate.netresearchgate.net For instance, the tetrahydrate is composed of discrete MgBr₂(H₂O)₄ octahedra, while the dihydrate and monohydrate form chain-like structures of edge-sharing octahedra. researchgate.net

Precise XRD measurements have provided the unit cell parameters for magnesium dibromide hexahydrate. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal.

Table 1: Crystallographic Data for Magnesium Dibromide Hexahydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | mst.edu |

| Space Group | C2/m | mst.edu |

| a (Å) | 10.290 ± 0.001 | mst.edu |

| b (Å) | 7.334 ± 0.001 | mst.edu |

| c (Å) | 6.211 ± 0.001 | mst.edu |

| β (°) | 93° 25' ± 10' | mst.edu |

| Calculated Density (g/cm³) | 2.074 | mst.edu |

| Measured Density (g/cm³) | 2.07 ± 0.01 | mst.edu |

Terahertz Time-Domain Spectroscopy for Hydrate (B1144303) Formation Monitoring

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful, non-destructive technique for studying low-frequency molecular vibrations, particularly those involving water molecules in hydrated compounds. nih.gov This makes it exceptionally well-suited for monitoring the formation and dehydration of hydrates like MgBr₂·6H₂O.

The principle behind THz-TDS lies in its sensitivity to the collective vibrational modes of the crystal lattice and the hydrogen-bond networks of water. nih.govnih.gov As the hydration state of magnesium bromide changes, the THz absorption spectrum exhibits distinct features corresponding to each hydrate form. researchgate.net For instance, studies on other hydrated salts have shown that different hydrates (e.g., pentahydrate, dihydrate, anhydrate) possess unique absorption peaks in the THz range (typically 0.2-3.0 THz). researchgate.netnih.gov

By tracking the appearance, disappearance, or shift of these characteristic THz peaks over time, researchers can monitor the kinetics of hydrate formation or dehydration in real-time. researchgate.net This technique can provide valuable data on reaction rates and the mechanisms of water incorporation into or expulsion from the crystal lattice. researchgate.net While specific THz spectra for MgBr₂·6H₂O are not detailed in the provided results, the methodology has been successfully applied to similar systems like magnesium sulfate (B86663) heptahydrate and various drug hydrates, demonstrating its potential for studying magnesium bromide hydration. researchgate.netchemrxiv.org The sensitivity of THz waves to water content allows for quantitative analysis of the hydration state. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Defect Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique that probes the local chemical environment of specific atomic nuclei. For magnesium dibromide hexahydrate, NMR can provide detailed insights into its structure and the dynamics of its constituent ions and water molecules.

Solid-state NMR studies, combined with quantum chemical calculations, have been used to refine the crystal structure of anhydrous MgBr₂. materialsproject.org This approach helps to precisely determine the local environment around the magnesium and bromine nuclei. In the case of the hexahydrate, ¹H NMR would be particularly useful for studying the water molecules. It can distinguish between different water environments, analyze the motion of water molecules, and investigate the hydrogen bonding network within the crystal structure.

Furthermore, NMR is a powerful tool for detecting and characterizing defects and disorder within the crystal lattice. Variations in the local atomic arrangement, such as vacancies or substitutions, can lead to changes in the NMR signal, providing a microscopic view of the crystal's imperfections. While specific NMR data for MgBr₂·6H₂O was not found in the search results, the principles of NMR applied to other hydrated and crystalline materials suggest its strong potential for detailed structural and defect analysis of this compound.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that investigate the vibrational modes of molecules. su.se These vibrations are characteristic of the chemical bonds and molecular structure, acting as a "fingerprint" for the compound. su.se

For magnesium dibromide hexahydrate, the spectra are dominated by the vibrations of the [Mg(H₂O)₆]²⁺ complex and the librational modes of the water molecules. The key spectral regions and expected vibrational modes are:

O-H Stretching Region (3000-3600 cm⁻¹): This region in both IR and Raman spectra shows broad bands corresponding to the symmetric and asymmetric stretching vibrations of the water molecules. The positions and shapes of these bands are sensitive to the strength of the hydrogen bonds within the crystal.

H-O-H Bending Region (~1600-1700 cm⁻¹): The bending (scissoring) mode of the coordinated water molecules appears in this region.

Low-Frequency Region (< 1000 cm⁻¹): This region contains the rocking, wagging, and twisting librational modes of the water molecules, as well as the Mg-O stretching and bending vibrations of the [Mg(H₂O)₆]²⁺ octahedra.

While detailed, fully assigned spectra for MgBr₂·6H₂O were not available in the search results, the general principles of vibrational spectroscopy for hydrated salts allow for a qualitative assignment of its spectral features.

Table 2: General Vibrational Mode Regions for Hydrated Salts

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3000 - 3600 | O-H Stretching | IR & Raman |

| 1600 - 1700 | H-O-H Bending | IR & Raman |

| < 1000 | H₂O Librations (rocking, wagging, twisting) | IR & Raman |

| < 600 | Mg-O Stretching and Bending | IR & Raman |

Electron Diffraction Studies in Gas Phase Molecular Structure

Electron diffraction is a primary technique for determining the molecular structure of substances in the gas phase, where molecules are free from the intermolecular forces present in solids. wikipedia.org Since magnesium dibromide hexahydrate is a crystalline solid, it cannot be studied directly in the gas phase. Instead, electron diffraction studies are performed on its anhydrous derivative, MgBr₂.

A gas-phase electron diffraction study of magnesium dibromide, conducted at a high temperature (1065 K), revealed that the vapor consists mainly of monomeric MgBr₂ molecules (~88%) with a smaller fraction of dimeric (MgBr₂)₂ species (~12%). nih.gov

For the monomeric MgBr₂ molecule, the study determined its geometry. The molecule was found to have a linear or near-linear Br-Mg-Br arrangement. The dimeric species, (MgBr₂)₂, was found to have a ring structure with bromine atoms bridging the two magnesium atoms. nih.gov These experimental findings are often combined with high-level quantum chemical computations to refine the geometric parameters and understand the vibrational characteristics of the molecules. nih.gov

Table 3: Gas-Phase Structural Data for Anhydrous Magnesium Dibromide

| Species | Parameter | Finding | Source |

|---|---|---|---|

| Monomer (MgBr₂) | Composition at 1065 K | ~88% | nih.gov |

| Monomer (MgBr₂) | Geometry | Linear or near-linear | nih.gov |

| Dimer ((MgBr₂)₂) | Composition at 1065 K | ~12% | nih.gov |

| Dimer ((MgBr₂)₂) | Structure | Bridged, four-membered ring (D2h symmetry) | nih.gov |

Computational and Theoretical Investigations of Magnesium Dibromide Hexahydrate

Quantum Chemical Calculations for Molecular Geometry and Vibrational Properties

Quantum chemical calculations have been employed to investigate the molecular structure and vibrational characteristics of magnesium bromide species. High-level computational techniques, coupled with gas-phase electron diffraction, have provided insights into the geometries of monomeric, dimeric, and trimeric forms of magnesium dibromide. nih.gov For the monomer, achieving agreement between computed and experimental equilibrium geometries required the use of extensive basis sets and relativistic pseudopotentials for the bromine atoms. nih.gov

The ground-state structures of the dimer and trimer have been determined to possess halogen bridges, forming four-membered ring geometries with D2h and D2d symmetry, respectively. nih.gov In the solid state, specifically in magnesium bromide hexahydrate (MgBr₂·6H₂O), the structure is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra, with unbonded bromide anions. researchgate.net This octahedral coordination geometry is a recurring theme in the hydrated forms of magnesium bromide. researchgate.netwikipedia.org

Vibrational properties, which are crucial for understanding the dynamics of the molecule, have also been calculated through these computational methods. nih.gov These calculations provide information on the various vibrational modes of the molecule, contributing to a more complete understanding of its behavior.

Density Functional Theory (DFT) Applications in Solid-State Systems

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of solid-state systems, including those of magnesium compounds. nih.gov DFT calculations allow for the study of electronic structure, which is fundamental to understanding the physical and chemical properties of materials. nih.govscispace.com

In the context of magnesium and its compounds, DFT has been used to study surface energies and the electronic density of states (DOS). researchgate.net For instance, calculations on various magnesium surfaces have shown that lower surface energy corresponds to a more evenly distributed DOS. researchgate.net While specific DFT studies focusing solely on magnesium bromide hexahydrate are not extensively detailed in the provided results, the application of DFT to related systems like magnesium hydride (MgH₂) demonstrates its utility. gadaufos.com In such studies, DFT is used to calculate structural and electronic properties, including lattice constants and band gaps, which are then compared with experimental data. gadaufos.com

The principles of DFT involve approximating the complex many-body electronic wavefunction with the much simpler electron density. nih.gov This simplification, without significant loss of accuracy, makes it computationally feasible to model complex crystalline structures. nih.gov

Modeling of Hydration Energies and Intermolecular Interactions

The hydration of ions is a fundamental process in chemistry, and computational modeling provides a molecular-level understanding of these interactions. For bromide ions, data-driven many-body potential energy functions (PEFs) have been developed to accurately model their hydration. chemrxiv.org These models reproduce two-body and three-body energies calculated at a high level of theory (coupled cluster) and implicitly account for higher-body interactions through classical many-body polarization. chemrxiv.org

These advanced models allow for the systematic analysis of the hydration structure of small Br⁻(H₂O)n clusters and predict interaction energies that are in quantitative agreement with "gold standard" coupled cluster reference values. chemrxiv.org When applied in molecular dynamics simulations, these PEFs can accurately predict experimental data, such as extended X-ray absorption fine structure (EXAFS) spectra, providing a high level of confidence in the characterization of the ion's hydration structure in liquid water. chemrxiv.org

Thermodynamic Parameter Calculations for Phase Transitions and Chemical Reactions

Computational methods are instrumental in determining the thermodynamic parameters associated with phase transitions and chemical reactions. For instance, the dehydration of magnesium bromide hexahydrate has been studied using in-situ X-ray powder diffraction, revealing a sequence of lower hydrates as the temperature increases. researchgate.net The process proceeds from the hexahydrate to a tetrahydrate (MgBr₂·4H₂O), then a dihydrate (MgBr₂·2H₂O), and finally a monohydrate (MgBr₂·H₂O) within specific temperature ranges. researchgate.net

Thermodynamic parameters for various magnesium bromide species have been calculated using high-level computational techniques. nih.gov Furthermore, methods like the CALPHAD (Calculation of Phase Diagrams) approach are used to model the thermodynamic properties of multicomponent systems and verify phase compatibility. acs.org This method has been successfully applied to binary systems involving bromides to determine phase diagrams and the Gibbs free energy of formation of solid compounds. acs.orgacs.org

For magnesium hydride, another relevant magnesium compound, DFT and CALPHAD calculations have been used to investigate the formation and decomposition boundaries in the pressure-temperature (P-T) phase diagram. lupinepublishers.comresearchgate.net These calculations provide the Gibbs free energy for the different phases, allowing for the determination of equilibrium conditions. lupinepublishers.com

Below is a table summarizing the dehydration transitions of magnesium bromide hexahydrate.

| Hydrate (B1144303) | Temperature Range (K) |

| MgBr₂·6H₂O | 300 – 349 |

| MgBr₂·4H₂O | 332 – 367 |

| MgBr₂·2H₂O | 361 – 380 |

| MgBr₂·H₂O | 375 – 390 |

Data sourced from laboratory X-ray powder diffraction studies. researchgate.net

Simulation of Ion Transport Mechanisms in Electrolyte Systems

The simulation of ion transport is crucial for understanding the behavior of electrolytes, particularly for applications in batteries. In non-aqueous liquid electrolytes containing magnesium bromide, the mobility of Mg²⁺ and Br⁻ ions are key factors affecting ionic conductivity. nih.gov The mechanism of ion transport can involve either the movement of the metal cations along with their solvation shell (vehicular transport) or a structural diffusion process, such as the exchange of bridging solvent molecules. semanticscholar.org

Studies on magnesium bromide in dimethyl sulfoxide (B87167) (DMSO) have shown that at low concentrations, the increase in conductivity is due to the generation of mobile Mg²⁺ and Br⁻ species. nih.gov The transport number of the Mg²⁺ ion, which represents the fraction of the total current carried by the magnesium cations, has been determined to be approximately 0.7 in such systems. nih.govnih.gov

Molecular dynamics (MD) simulations, in conjunction with experimental techniques like electrochemical impedance spectroscopy and pulsed-field gradient nuclear magnetic resonance (PFG-NMR), are powerful tools for probing the structural and dynamic correlations of ion motions in electrolytes. rsc.org These simulations can unravel the mechanistic details of ion transport, including the influence of solvent and salt concentration on ionic conductivity and transference numbers. rsc.org

Studies on Destabilization of Thermodynamics in Related Systems

Research into improving the properties of hydrogen storage materials, such as magnesium hydride (MgH₂), has involved strategies to destabilize their thermodynamics. nih.gov While not directly about magnesium bromide hexahydrate, these studies on a related magnesium compound offer insights into how thermodynamic properties can be computationally and experimentally manipulated.

One approach involves utilizing the immiscibility of another metal, like manganese (Mn), with magnesium. nih.gov By creating a nanocomposite where nanometer-sized MgH₂ domains are embedded in a Mn matrix, both the kinetics and thermodynamics of hydrogen desorption can be improved. nih.gov This destabilization is indicated by an elevated deuterium (B1214612) desorption pressure compared to pure magnesium at a given temperature. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy studies on such systems have shown that the MgD₂ (deuterated magnesium hydride) domains are heavily strained, and some deuterium atoms are coordinated by manganese atoms. nih.gov This suggests the introduction of a large number of lattice defects, which contributes to the thermodynamic destabilization. nih.gov These findings highlight the potential of using computational and experimental approaches to tailor the thermodynamic stability of magnesium-based materials. nih.gov

Materials Applications and Engineering of Magnesium Dibromide Hexahydrate

Catalytic Applications in Organic Synthesis

Magnesium dibromide hexahydrate, and its anhydrous form, serve as a versatile Lewis acid catalyst in a variety of organic reactions. wikipedia.orgguidechem.com Its utility stems from the ability of the magnesium ion to coordinate with oxygen-containing functional groups, thereby activating substrates towards nucleophilic attack. guidechem.com This catalytic activity is harnessed in several key synthetic transformations.

Lewis Acid Catalysis in Aldol (B89426) Reactions

Magnesium bromide has demonstrated its efficacy as a Lewis acid catalyst in aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgguidechem.com It facilitates the reaction between an enolate and a carbonyl compound. In the Mukaiyama aldol reaction, which involves a silyl (B83357) enol ether and an aldehyde or ketone, magnesium bromide can be used to promote the reaction. researchgate.net

A notable application is in diastereoselective aldol reactions. For instance, the reaction between (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene and chiral alkoxy aldehydes in the presence of magnesium bromide diethyl etherate yields products with high diastereoselectivity. researchgate.net Research suggests that the magnesium bromide activates both the chiral alkoxy aldehyde and the silyl enol ether. researchgate.net This dual activation is proposed to proceed through a transmetalation from the silyl enol ether to form a magnesium enolate. researchgate.net The chelation of the magnesium to the alkoxy and carbonyl groups of the aldehyde can lead to a high degree of stereocontrol. researchgate.net

Table 1: Effect of Lewis Acid on Diastereoselective Addition

| Entry | Lewis Acid | Solvent | Temperature (°C) | Selectivity |

| 1 | - | Tetrahydrofuran | -78 | No selectivity |

| 2 | Lewis Acid A | Tetrahydrofuran | -78 | No selectivity |

| 3 | Lewis Acid B | Tetrahydrofuran | -78 | No selectivity |

| 5 | Titanium(IV) isopropoxide | Dichloromethane | Room Temp | Good |

| 6 | Magnesium bromide-diethyl ether | Dichloromethane | Room Temp | Good |

| Source: Adapted from research on the stereoselective synthesis of the macrolide core of migrastatin. researchgate.net |

Facilitation of Multi-Component Reactions (e.g., Biginelli Reaction)

Magnesium bromide has proven to be an efficient catalyst for multi-component reactions, such as the Biginelli reaction. researchgate.netcomu.edu.tr This one-pot synthesis produces dihydropyrimidinones, which are of significant interest in the pharmaceutical industry. wikipedia.orgmdpi.com The reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org

The use of magnesium bromide as a catalyst offers several advantages, including high yields, shorter reaction times, and often solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netcomu.edu.tr For example, the three-component condensation of an aldehyde, a β-ketoester, and urea/thiourea proceeds efficiently in the presence of a catalytic amount of magnesium bromide under solvent-free conditions to afford the corresponding dihydropyrimidinones in high yields. researchgate.net This method has been shown to be superior to catalyst-free conditions, providing good to excellent yields (75-91%) in a shorter time frame (45-100 minutes). comu.edu.tr

The mechanism of the Biginelli reaction is believed to involve an initial condensation between the aldehyde and urea, followed by the nucleophilic addition of the ketoester enol to the resulting iminium intermediate. organic-chemistry.org The final step is a cyclization and dehydration to form the dihydropyrimidine (B8664642) ring. organic-chemistry.org Magnesium bromide, acting as a Lewis acid, likely activates the aldehyde carbonyl group towards nucleophilic attack by the urea.

Stereoselective Hydrogenation Processes

Magnesium bromide has been utilized in combination with other catalysts to achieve stereoselectivity in hydrogenation reactions. A notable example is the highly syn-diastereoselective heterogeneous hydrogenation of Baylis-Hillman olefins. nih.gov In this process, palladium on carbon, when combined with magnesium bromide, catalyzes the hydrogenation to produce the corresponding aldol derivatives with high syn-diastereoselectivity. nih.gov

Furthermore, magnesium hydride species, which can be prepared from magnesium bromide, have been shown to effect the anti-hydromagnesiation of aryl alkynes. ntu.edu.sg This transition-metal-free method allows for the synthesis of stereochemically defined tri-substituted alkenes after subsequent reactions with various electrophiles. ntu.edu.sg

Electrochemical Energy Storage Systems

The unique electrochemical properties of magnesium and its compounds have led to research into their use in next-generation energy storage systems, with a particular focus on magnesium batteries.

Electrolyte Components in Magnesium Batteries

Magnesium bromide is being investigated as a key component in electrolytes for rechargeable magnesium batteries. nih.govgeeksforgeeks.org These batteries are a promising alternative to lithium-ion technology due to the natural abundance and higher theoretical volumetric capacity of magnesium. However, a major challenge is the development of suitable electrolytes that are compatible with the magnesium anode. nih.govyoutube.com

Conventional electrolytes often form a passivating layer on the magnesium anode, which hinders the reversible plating and stripping of magnesium ions. nih.gov Recent research has shown that using magnesium bromide as an additive in a magnesium bis(hexamethyldisilazide)-based electrolyte can lead to a passivation-free solid electrolyte interface. nih.gov This novel electrolyte formulation demonstrated exceptional performance, achieving an average Coulombic efficiency of 99.26% over 1000 cycles. nih.gov The in situ formation of a robust interface on the magnesium anode allows for dendrite-free deposition and stable cycling. nih.gov This MgBr₂-based electrolyte exhibits high anodic stability of up to 3.1 V, making it a promising candidate for future magnesium battery applications. nih.gov

Table 2: Performance of MgBr₂-based Electrolyte

| Parameter | Value |

| Average Coulombic Efficiency | 99.26% |

| Number of Cycles | 1000 |

| Current Density | 0.5 mA/cm² |

| Capacity | 0.5 mAh/cm² |

| Anodic Stability | 3.1 V |

| Source: A study on passivation-free solid electrolyte interface regulated by magnesium bromide additive. nih.gov |

Role as an Active Bromine Source in Redox Reactions

In certain electrochemical systems, magnesium bromide can serve a dual role as both a supporting electrolyte and a source of active bromine for redox reactions. mdpi.com This is particularly relevant in the context of electrochemical bromofunctionalization of organic molecules.

Flame Retardant Technologies

Magnesium dibromide hexahydrate is recognized for its application in flame retardant technologies. nanografi.comcore.ac.uk Its effectiveness stems from its chemical and physical properties upon heating, which can be leveraged to reduce the flammability of various materials.

Surface Modification of Cellulosic Materials

Magnesium dibromide hexahydrate is utilized as a flame retardant through the treatment or impregnation of cellulosic materials, such as fabrics. nanografi.com The process involves applying the compound to the surface of the material, which modifies its response to fire. Research involving X-ray diffraction (XRD) characterization of the ashes from a burned cellulosic fabric that had been impregnated with magnesium dibromide hexahydrate confirms its role as a flame retardant in this application. nanografi.com This surface treatment is a key method for imparting fire-resistant properties to otherwise flammable materials.

Mechanisms of Fire Retardancy

The fire-retardant action of magnesium dibromide hexahydrate is believed to operate through a combination of condensed-phase and gas-phase mechanisms, leveraging both the water of hydration and the bromine content.

Condensed-Phase Action (Heat Sink and Dilution): Upon heating, the hexahydrate compound undergoes endothermic decomposition, releasing its six water molecules. nih.gov This process absorbs significant heat from the substrate, slowing the rate of thermal degradation of the material. rsc.org The released water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen in the combustion zone, which in turn suppresses the flame. rsc.orgyoutube.com A protective, heat-insulating layer may also form on the material's surface, further impeding the release of combustible gases. rsc.org

Gas-Phase Action (Radical Quenching): Brominated compounds are effective gas-phase flame retardants. ijres.org When exposed to the high temperatures of a fire, magnesium bromide releases bromine radicals. These highly reactive radicals interfere with the combustion chain reaction in the flame. They quench the high-energy free radicals (such as H• and OH•) that propagate the fire, thus inhibiting the flame chemistry and extinguishing the fire. ijres.org

Interactive Data Table: Fire Retardancy Mechanisms of Magnesium Dibromide Hexahydrate

| Mechanism Phase | Action | Description |

|---|---|---|

| Condensed-Phase | Endothermic Decomposition | The release of water molecules from the hydrate (B1144303) structure absorbs heat, cooling the material and slowing pyrolysis. nih.govrsc.org |

| Condensed-Phase | Dilution Effect | Released water vapor dilutes the fuel and oxygen concentration near the material's surface. rsc.orgyoutube.com |

| Condensed-Phase | Barrier Formation | A protective layer of char or metal oxide residue can form, insulating the underlying material from heat and oxygen. rsc.org |

| Gas-Phase | Radical Quenching | Bromine radicals are released at high temperatures, interrupting the free-radical chain reactions of combustion in the flame. ijres.org |

Precursor Chemistry in Inorganic Material Synthesis

Magnesium dibromide hexahydrate serves as a valuable precursor in the synthesis of other important inorganic materials due to its reactivity and composition.

Formation of Anhydrous Magnesium Bromide

Anhydrous magnesium bromide (MgBr₂) can be prepared from its hydrated form. The process involves heating magnesium dibromide hexahydrate in the presence of dry hydrogen bromide (HBr) gas. nih.gov This procedure is necessary to drive off the water of crystallization without forming magnesium oxide bromide, ensuring the synthesis of the pure anhydrous salt. The anhydrous form is a strong Lewis acid and a crucial reagent in various chemical syntheses. nanografi.com

Synthesis of Novel Magnesium-Containing Compounds (e.g., Silylenoids)

Magnesium bromide, derived from its hydrated precursor, is instrumental in the synthesis of novel organometallic compounds. Notably, it was used to synthesize the first stable magnesium silylenoid. researchgate.net Silylenoids are highly reactive species with applications in silicon chemistry, and their stabilization and synthesis represent a significant advancement in the field. The use of magnesium bromide highlights its role as a key precursor in creating complex, specialized inorganic and organometallic molecules. researchgate.net

Production of Magnesium Oxide Nanoparticles from Magnesium Salt Precursors

Magnesium oxide (MgO) nanoparticles are widely synthesized for applications in catalysis, refractory materials, and as bactericidal agents, owing to their high thermal stability and large surface area. Common synthesis methods include co-precipitation, sol-gel, and hydrothermal techniques, which rely on a magnesium salt precursor. nanografi.comnih.gov

While various magnesium salts such as magnesium nitrate, magnesium chloride, and magnesium acetate (B1210297) are frequently cited as the precursors for MgO nanoparticle synthesis, the specific use of magnesium bromide hexahydrate for this purpose is not extensively documented in available research. nih.gov For instance, one co-precipitation method involves mixing a solution of a magnesium salt, like magnesium nitrate, with a precipitating agent such as sodium hydroxide (B78521). The resulting magnesium hydroxide precipitate is then washed, dried, and calcined at high temperatures to yield MgO nanoparticles. Although magnesium bromide is not the commonly cited precursor, the general chemical pathways established for other magnesium salts illustrate the potential route for such a synthesis.

Interactive Data Table: Elemental Composition of Magnesium Dibromide Hexahydrate (MgBr₂·6H₂O)

| Element | Symbol | Atomic Weight | Atoms in Formula | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Magnesium | Mg | 24.305 | 1 | 24.305 | 8.32% |

| Bromine | Br | 79.904 | 2 | 159.808 | 54.69% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.14% |

| Oxygen | O | 15.999 | 6 | 95.994 | 32.85% |

| Total | 292.203 | 100.00% |

Data derived from reference.

Conclusions and Future Research Directions

Summary of Key Academic Contributions

Research into magnesium bromide hexahydrate has yielded significant contributions across several fields of chemistry. A primary area of impact has been in organic synthesis , where it functions as an effective and mild Lewis acid catalyst. wikipedia.orgguidechem.com Its catalytic activity has been successfully demonstrated in various one-pot reactions, such as the Biginelli reaction for synthesizing dihydropyrimidines. sigmaaldrich.com The compound's utility extends to aldol (B89426) reactions and as a mediator in rearrangement reactions where polarization of a carbon-oxygen bond is the initiating step. wikipedia.orgguidechem.com The chelating properties of the magnesium ion are crucial, often controlling the stereochemistry of nucleophilic addition reactions. guidechem.com

In the realm of materials science , magnesium bromide hexahydrate has been recognized for its properties as a flame retardant. wikipedia.orgfuncmater.com Its thermal decomposition has been studied, indicating a multi-step dehydration process that forms lower hydrates before eventual conversion to magnesium oxide at higher temperatures. journalssystem.comresearchgate.net These studies are fundamental to optimizing its performance in fire safety applications.

The fundamental physicochemical properties of magnesium bromide hexahydrate have also been well-characterized. Its crystal structure is known to be monoclinic, featuring octahedral [Mg(H₂O)₆]²⁺ ions. wikipedia.orgbyjus.comcrystallography.net This structural knowledge underpins the understanding of its chemical behavior and interactions. Historically, it also saw use as a tranquilizer and anticonvulsant for nervous disorders, highlighting its interaction with biological systems. wikipedia.orgbyjus.com

A summary of key research findings is presented below:

Interactive Table: Key Research Contributions of Magnesium Bromide Hexahydrate

| Area of Contribution | Specific Finding | Reference |

|---|---|---|

| Organic Synthesis | Catalyst for Biginelli reaction to synthesize dihydropyrimidines. | sigmaaldrich.com |

| Organic Synthesis | Lewis acid catalyst in aldol reactions and other organic transformations. | wikipedia.orgguidechem.com |

| Organic Synthesis | Used to enhance yields in Grignard reactions and to form Grignard reagents in situ. | guidechem.com |

| Materials Science | Identified as an effective flame retardant. | wikipedia.orgfuncmater.com |

| Physical Chemistry | Thermal decomposition pathway involves the formation of lower hydrates (tetrahydrate, dihydrate, monohydrate). | researchgate.net |

| Structural Chemistry | Crystal structure determined as monoclinic, containing [Mg(H₂O)₆]²⁺ octahedra. | wikipedia.orgcrystallography.net |

Unresolved Challenges and Gaps in Current Knowledge

Despite decades of study, several questions regarding magnesium bromide hexahydrate remain. While its catalytic efficacy is established, the precise mechanistic pathways are not always fully elucidated. For instance, its exact role when used in conjunction with other organometallic reagents, such as organozinc compounds, is not clearly understood. taylorandfrancis.com A deeper, atomistic-level understanding of these catalytic cycles could unlock new synthetic strategies.

A significant gap exists in the structural characterization of its lower hydrates. While the hexahydrate structure was published long ago, detailed crystallographic data for the tetrahydrate, dihydrate, and monohydrate forms, which are intermediates in its thermal decomposition, are lacking. researchgate.net This information is critical for modeling its behavior as a flame retardant and in other applications where it is subjected to heating.

Key unresolved areas are summarized in the table below:

Interactive Table: Unresolved Challenges in Magnesium Bromide Hexahydrate Research

| Domain | Challenge or Knowledge Gap | Reference |

|---|---|---|

| Catalysis | Lack of clear understanding of its mechanistic role in certain catalytic systems, particularly with other organometallics. | taylorandfrancis.com |

| Structural Chemistry | Crystal structures of lower hydrates (MgBr₂·4H₂O, MgBr₂·2H₂O, MgBr₂·H₂O) have not been determined. | researchgate.net |

| Environmental Science | Absence of comprehensive ecotoxicity data. | fishersci.com |

| Toxicology | Incomplete toxicological profiles for acute and chronic exposure. |

Emerging Research Avenues

The future for magnesium bromide hexahydrate research is branching into several innovative areas. One of the most promising is its application in energy storage . sigmaaldrich.com The broader family of metal halides is being investigated for use in advanced batteries and supercapacitors. numberanalytics.com Specifically, hydrated organic electrolytes are being explored to stabilize zinc metal anodes, a field where magnesium bromide could play a role. rsc.org

Another novel application is in the oil and gas industry , where magnesium bromide solutions are being developed as high-density, solid-free packer fluids. researchgate.net These fluids are crucial for maintaining well integrity under high-pressure, high-temperature conditions. The rheological properties of these brines are a key area of current investigation.

The field of polymer chemistry also presents new opportunities. Magnesium bromide has been shown to be an effective catalyst for living cationic polymerization and ring-expansion cationic polymerizations, enabling the synthesis of complex cyclic polymers. rsc.org Further exploration could lead to new polymeric materials with tailored properties. Additionally, the use of hydrated metal halides to form deep eutectic solvents for applications like the desulfurization of liquid fuels is an emerging area of interest. ijcea.org

Potential for Novel Functional Materials Development

The inherent properties of magnesium bromide hexahydrate make it a foundational component for the development of new functional materials. Building on its known efficacy as a flame retardant, there is potential to create more advanced, synergistic flame-retardant systems by combining it with other compounds to enhance performance and durability for a wider range of polymeric materials. wikipedia.orgfuncmater.com

In catalysis, the focus is shifting towards creating highly selective and efficient catalytic systems. By immobilizing magnesium bromide on solid supports or incorporating it into metal-organic frameworks, it may be possible to develop robust, recyclable heterogeneous catalysts. taylorandfrancis.comchempedia.info This would represent a significant advance in sustainable chemical manufacturing.

The development of novel electrolytes for energy storage remains a major goal. numberanalytics.com Magnesium bromide's properties—high solubility, ionic conductivity, and electrochemical stability—make it a candidate for non-aqueous and quasi-solid-state electrolytes in next-generation batteries, potentially including magnesium-ion batteries. sigmaaldrich.comrsc.org Finally, inspired by recent breakthroughs in other metal halide hydrates, there is potential to explore the optical properties of materials derived from or incorporating magnesium bromide, which could lead to new functional optical crystals. acs.org

Q & A

Q. What are the recommended methods for synthesizing magnesium dibromide hexahydrate in laboratory settings?

Magnesium dibromide hexahydrate is typically synthesized by reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr) under controlled stoichiometric conditions. The reaction mixture is heated to 60–80°C to ensure complete dissolution, followed by slow evaporation at room temperature to crystallize the hexahydrate form. Purification involves recrystallization from ethanol-water mixtures to remove excess HBr or unreacted precursors. Structural confirmation via X-ray diffraction (XRD) is critical, as the hexahydrate features an octahedral [Mg(H₂O)₆]²⁺ ion coordinated by Br⁻ counterions .

Q. How can researchers characterize the hydration stability and hygroscopicity of magnesium dibromide hexahydrate?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to study dehydration steps. For MgBr₂·6H₂O, heating rates of 1–5°C/min under inert gas (e.g., N₂) reveal sequential water loss, typically starting at ~50°C. Dynamic vapor sorption (DVS) experiments quantify hygroscopicity by measuring mass changes under controlled humidity (0–95% RH). Structural stability is validated using Fourier-transform infrared (FTIR) spectroscopy to track O–H stretching vibrations (3200–3600 cm⁻¹) and XRD to monitor lattice changes during hydration/dehydration .

Q. What precautions are necessary to prevent deliquescence during experimental handling?

Due to its hygroscopic nature, MgBr₂·6H₂O must be stored in desiccators with anhydrous CaCl₂ or silica gel. Handling should occur in gloveboxes under argon or nitrogen atmospheres (<5% RH). For aqueous solutions, pre-drying solvents (e.g., molecular sieves for ethanol) and minimizing air exposure during weighing are critical. Gravimetric analysis pre- and post-experiment ensures sample integrity .

Advanced Research Questions

Q. How do heating rates influence thermal decomposition kinetics and phase transitions in MgBr₂·6H₂O?

Conflicting data exist due to variable heating rates. For example:

- At 1°C/min, dehydration to tetrahydrate (MgBr₂·4H₂O) begins at ~70°C .

- At 5°C/min, decomposition starts earlier (~50°C) due to kinetic overshooting . To resolve contradictions, use isothermal TGA at critical temperatures (e.g., 70°C) to isolate intermediate hydrates. Pair with XRD to confirm phase purity. Model-free methods like the Kissinger equation can calculate activation energies for each dehydration step .

Q. What strategies mitigate hydrolysis during dehydration to produce anhydrous MgBr₂?

Hydrolysis above 200°C generates MgOHBr or MgO impurities. To suppress this:

- Use HCl/HBr gas flow during TGA to maintain an acidic atmosphere, inhibiting OH⁻ formation.

- Employ vacuum dehydration (10⁻³ mbar) at 120–150°C to lower the boiling point of H₂O. Post-dehydration, anhydrous MgBr₂ purity is verified via inductively coupled plasma (ICP) analysis for Mg:Br ratios (target: 1:2) and XRD to exclude oxide phases .

Q. How does the [Mg(H₂O)₆]²⁺ structural configuration impact its reactivity in coordination chemistry applications?

The octahedral geometry of [Mg(H₂O)₆]²⁺ allows ligand substitution reactions, making MgBr₂·6H₂O a precursor for synthesizing Mg-based complexes. For example:

- In Grignard reagent formation , the labile water ligands facilitate displacement by organohalides (e.g., RMgBr synthesis).

- Ionic conductivity studies in solid electrolytes benefit from the hexahydrate’s high solubility and ion mobility, validated via impedance spectroscopy. Computational studies (DFT) model ligand exchange energetics, while Raman spectroscopy tracks Br⁻ ion pairing dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.